molecular formula C19H22O4 B4703572 11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one

11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one

Cat. No.: B4703572
M. Wt: 314.4 g/mol
InChI Key: BRGFMNKRRCZOMB-UHFFFAOYSA-N
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Description

11-Hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one is a polycyclic compound featuring a fused benzopyrano-chromen system with hydroxyl and methyl substituents. Its complex structure includes a hexahydro backbone, a hydroxy group at position 11, and three methyl groups at positions 7, 9, and 8. This compound belongs to the chromenone family, which is known for diverse biological activities, including enzyme inhibition and antioxidant properties .

Properties

IUPAC Name

11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-10-16-13(11-6-4-5-7-12(11)18(21)22-16)8-14-15(20)9-19(2,3)23-17(10)14/h8,15,20H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGFMNKRRCZOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC(CC3O)(C)C)C4=C(CCCC4)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of 11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one is C21H30O3C_{21}H_{30}O_3, indicating a relatively large and complex structure. The compound features multiple rings and functional groups that contribute to its biological properties.

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in cells. Studies indicate that compounds related to this structure can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds within the same family as this compound. For example:

  • Case Study 1 : A study on similar benzo[c]pyrano derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis in various cancer cell lines.
  • Case Study 2 : Another research focused on the structure-activity relationship (SAR) of related compounds showed that modifications in the hydroxyl group significantly enhanced anticancer activity against breast cancer cells.

Anti-inflammatory Effects

Compounds similar to this compound have also been reported to exhibit anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX:

Compound Activity Reference
Compound AAnti-inflammatory
Compound BCOX inhibition

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it could protect neuronal cells from apoptosis induced by neurotoxic agents. This effect is likely mediated through its antioxidant capacity and modulation of signaling pathways involved in cell survival.

Comparison with Similar Compounds

(a) 11-Hydroxy-2H-Benzo[c]Pyrano[2,3-h]Cinnolin-2-One

  • Structure: Shares a benzo[c]pyrano core but replaces the chromen system with a cinnolin (nitrogen-containing heterocycle). The hydroxy group is retained at position 11, but methyl substituents are absent .
  • Molecular Weight: Not explicitly stated, but the absence of methyl groups likely reduces its molecular weight compared to the target compound.
  • Implications: The cinnolin moiety may enhance binding to biological targets (e.g., enzymes) due to nitrogen’s electronegativity, whereas methyl groups in the target compound could improve lipophilicity .

(b) 9-Hydroxy-8,8-Dimethyl-9,10-Dihydropyrano[2,3-h]Chromen-2-One

  • Structure: Features a pyrano[2,3-h]chromen system with hydroxy and dimethyl substituents. Unlike the target compound, it lacks the hexahydro backbone and has fewer methyl groups .
  • Molecular Weight : 246.262 g/mol .
  • Implications : The reduced ring saturation may increase rigidity, affecting conformational flexibility and interaction with hydrophobic pockets in proteins .

(c) 3-(3,4-Dihydroxyphenyl)-5-Hydroxy-8,8-Dimethylpyrano[2,3-h]Chromen-4-One

  • Structure : Contains additional dihydroxyphenyl and hydroxy groups, enhancing hydrogen-bonding capacity. The dimethyl substituents align with the target compound’s methyl groups .
  • Molecular Weight : 352.343 g/mol .
  • Implications: The polyphenolic structure likely improves antioxidant activity but may reduce metabolic stability due to higher polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one
Reactant of Route 2
11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one

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